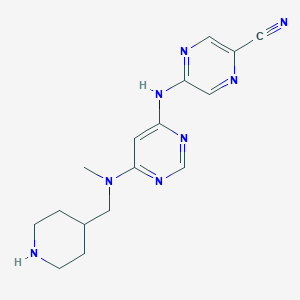![molecular formula C7H9Cl B12341366 (1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane CAS No. 822-77-5](/img/structure/B12341366.png)
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-5-chloro-6-methylidenebicyclo[211]hexane is a bicyclic organic compound characterized by a unique structure that includes a chlorine atom and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a chlorinating agent. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane: shares similarities with other bicyclic compounds such as norbornene and its derivatives.
Norbornene: Known for its use in polymer chemistry and as a precursor in organic synthesis.
Bicyclo[2.2.1]heptane: Another related compound with applications in organic synthesis and materials science.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
822-77-5 |
|---|---|
Fórmula molecular |
C7H9Cl |
Peso molecular |
128.60 g/mol |
Nombre IUPAC |
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H9Cl/c1-4-5-2-3-6(4)7(5)8/h5-7H,1-3H2/t5-,6+,7? |
Clave InChI |
DVQJJHAEFCRTRQ-MEKDEQNOSA-N |
SMILES isomérico |
C=C1[C@@H]2CC[C@H]1C2Cl |
SMILES canónico |
C=C1C2CCC1C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


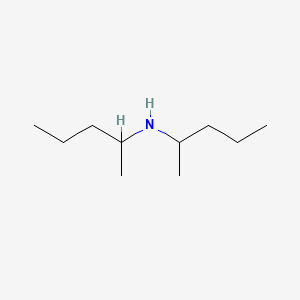
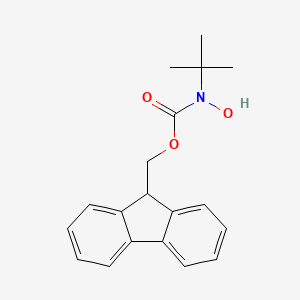
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)

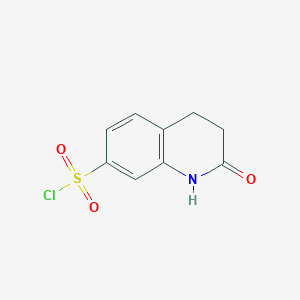
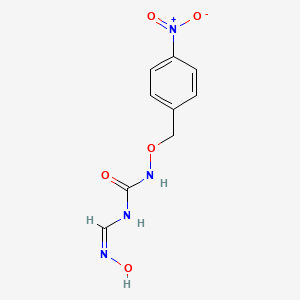
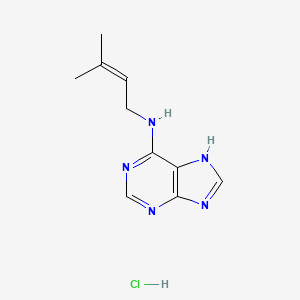

![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
